

# Technical Support Center: Dowtherm Q Stability and Air Exposure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Dowtherm Q** heat transfer fluid when exposed to air in a laboratory setting.

## Frequently Asked Questions (FAQs)

Q1: What is **Dowtherm Q** and what is its recommended operating temperature?

**Dowtherm Q** is a synthetic organic heat transfer fluid composed of a mixture of diphenylethane and alkylated aromatics.<sup>[1][2][3][4]</sup> It is designed for liquid-phase heat transfer applications and has a recommended operating temperature range of -35°C to 330°C (-30°F to 625°F).<sup>[1][2][3][4]</sup>

Q2: What happens if **Dowtherm Q** is exposed to air during operation?

Exposing **Dowtherm Q** to air at elevated temperatures, particularly above 93°C (200°F), can lead to oxidative degradation.<sup>[5]</sup> This chemical reaction can form undesirable by-products, including carboxylic acids.<sup>[6]</sup> The rate of this oxidation reaction increases with temperature and the amount of air mixed with the fluid.<sup>[6][7]</sup>

Q3: What are the signs of **Dowtherm Q** degradation due to air exposure?

The primary indicators of oxidative degradation in **Dowtherm Q** include:

- Increased Viscosity: The fluid becomes thicker, which can impact pumping efficiency and heat transfer.[5]
- Increased Total Acid Number (TAN): The formation of acidic by-products increases the fluid's TAN. A new fluid typically has a TAN of less than 0.05.[5] A TAN of 1.0 is often considered the point where a fluid change is recommended.[5]
- Sludge Formation: As the concentration of acidic by-products reaches a saturation point, they can drop out of the fluid as sludge, which can foul heat transfer surfaces.[5]
- Color Change: While not a definitive indicator on its own, a change in the fluid's color can signal chemical changes.[8]

Q4: How can I prevent the oxidative degradation of **Dowtherm Q** in my lab setup?

To prevent air from contacting the fluid, it is crucial to take preventative measures.[6] The most effective method is to maintain a positive pressure inert gas blanket, such as nitrogen, on the system's expansion tank at all times during operation.[6] This ensures that any gas the fluid comes into contact with is non-reactive.

Q5: How does **Dowtherm Q**'s thermal stability compare to other fluids?

**Dowtherm Q** exhibits better thermal stability than traditional hot oils, especially at the higher end of their operating range (above 260°C).[4] In the temperature range of 290°C to 315°C (550°F to 600°F), its stability is reported to be 15 to 30 times greater than that of a typical hot oil.[6]

## Troubleshooting Guide

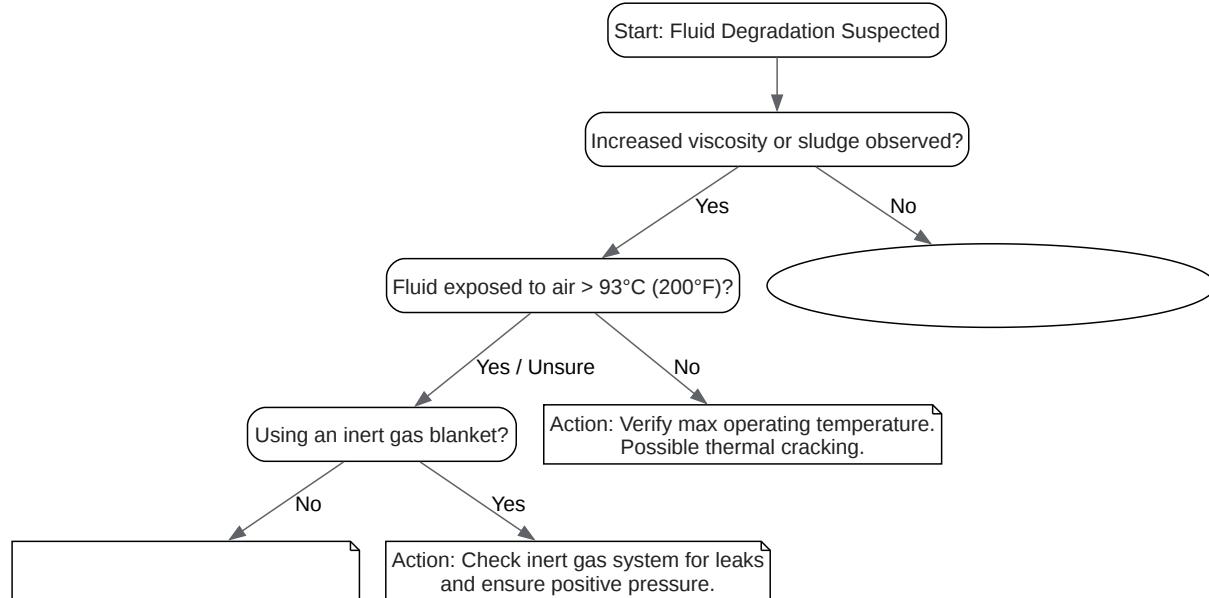
Issue: My **Dowtherm Q** fluid appears to be degrading. How can I determine the cause and solution?

Follow this guide to troubleshoot potential fluid degradation issues.

Question 1: Have you observed an increase in the fluid's viscosity or the formation of sludge in your system?

- Yes: This strongly suggests fluid degradation. Proceed to Question 2.

- No: While degradation may still be occurring at an early stage, the issue might be related to other system parameters. Monitor the fluid's properties and check for any operational changes.


Question 2: Has the fluid been exposed to air at temperatures above 93°C (200°F)?

- Yes, or I'm unsure: Air exposure is a likely cause of the degradation. Proceed to Question 3.
- No, my system is sealed and blanketed with an inert gas: The degradation may be due to thermal cracking (overheating beyond the maximum recommended temperature).[\[5\]](#)[\[7\]](#) You should verify the maximum operating temperature of your system and ensure it does not exceed 330°C for the bulk fluid.

Question 3: Are you using an inert gas blanket (e.g., nitrogen) in your system's expansion tank?

- No: The absence of an inert gas blanket is the most probable cause of oxidative degradation. Implement a positive pressure inert gas blanket immediately to prevent further air contact.[\[6\]](#) You should consider having a sample of your current fluid analyzed to determine the extent of degradation.
- Yes: Check the integrity of your inert gas system. Ensure there are no leaks and that a positive pressure is consistently maintained. A compromised inert gas system can allow air to enter.

## Troubleshooting Decision Pathway

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for **Dowtherm Q** degradation.

## Data on Fluid Properties Affected by Oxidation

The following table summarizes the expected changes in **Dowtherm Q** properties due to oxidative degradation. Quantitative values will depend on the specific conditions (temperature, duration of air exposure).

| Property                | New Fluid (Typical)                                       | Fluid After Oxidation | Primary Reason for Change                                                      |
|-------------------------|-----------------------------------------------------------|-----------------------|--------------------------------------------------------------------------------|
| Viscosity               | Low                                                       | Increases             | Formation of higher molecular weight polymerization products. <sup>[5]</sup>   |
| Total Acid Number (TAN) | < 0.05 mg KOH/g                                           | Increases (> 1.0)     | Formation of carboxylic acids from oxidation. <sup>[5][6]</sup>                |
| Appearance              | Clear to light yellow <sup>[1]</sup><br><sup>[3][9]</sup> | Darkens               | Formation of degradation by-products. <sup>[8]</sup>                           |
| Insolubles/Sludge       | None                                                      | Present               | Precipitation of high molecular weight, insoluble compounds.<br><sup>[5]</sup> |

## Experimental Protocols

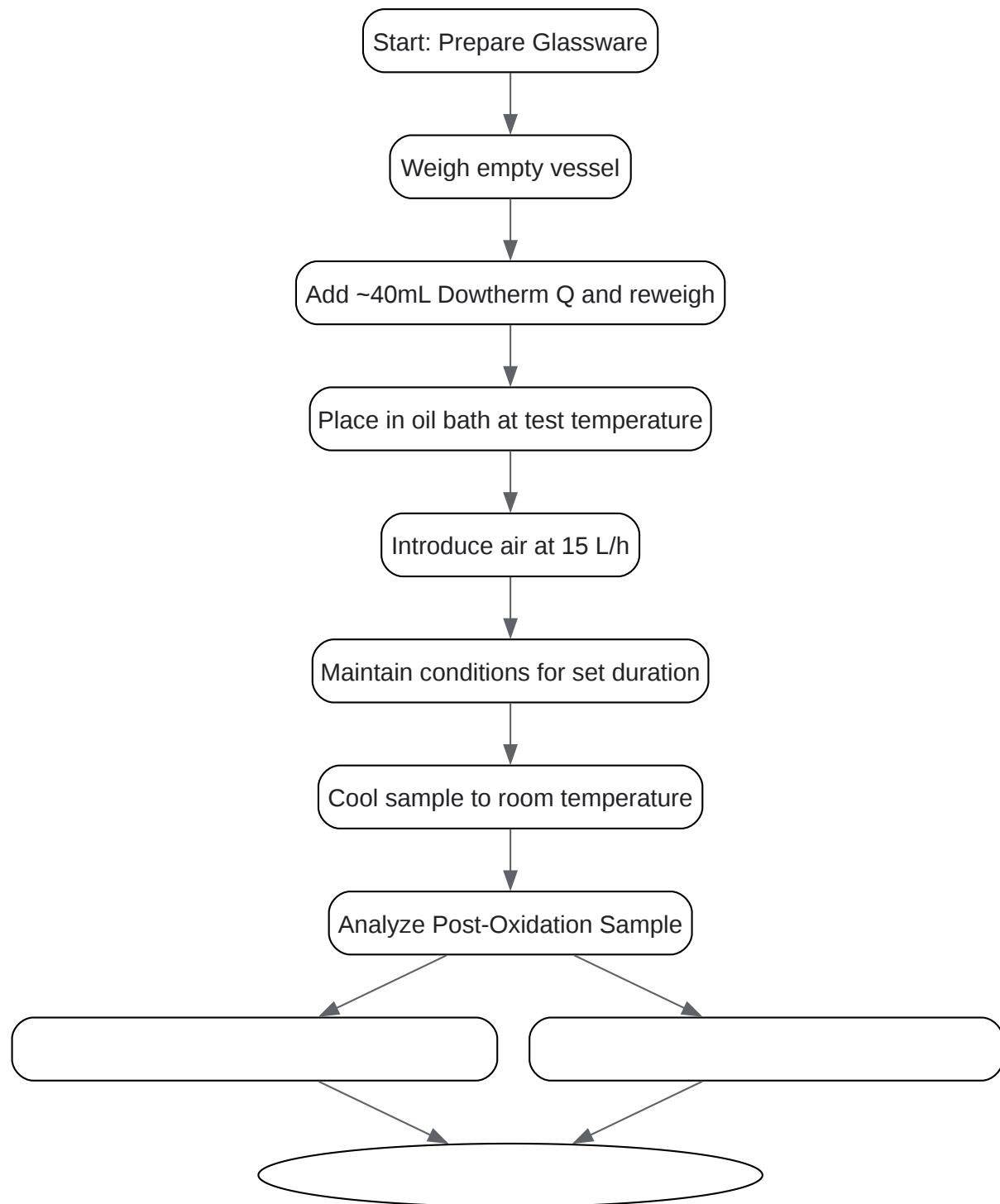
### Protocol: Evaluating Oxidative Stability of **Dowtherm Q**

This protocol is adapted from the general IP48 oxidation resistance test for heat transfer fluids and is intended to provide a qualitative and quantitative assessment of **Dowtherm Q**'s stability when exposed to air in a controlled laboratory setting.<sup>[10]</sup>

**Objective:** To measure the change in Kinematic Viscosity and Total Acid Number (TAN) of **Dowtherm Q** after exposure to air at a constant elevated temperature.

**Materials:**

- **Dowtherm Q** sample
- Oxidation test vessels with ground glass heads and air delivery tubes
- Constant temperature oil bath ( $\pm 0.5^{\circ}\text{C}$  accuracy)


- Air supply with flowmeter (flow rate  $15 \pm 0.25$  L/h)
- Viscometer (e.g., Herzog Multi-Range Viscometer)
- Titration equipment for TAN analysis (per ASTM D664)
- Toluene and Isopropyl Alcohol (for TAN analysis)
- Standardized Potassium Hydroxide (KOH) titrant
- Analytical balance

**Procedure:**

- Preparation:
  - Thoroughly clean oxidation test vessels, first with a strong acid soak (e.g., concentrated sulfuric acid) overnight, followed by extensive rinsing with tap water and then distilled water.
  - Dry the glassware in an oven at 100°C for at least two hours and allow it to cool to room temperature.[\[10\]](#)
- Sample Handling:
  - Weigh an empty, clean, and dry oxidation test vessel to the nearest 0.1 g.
  - Add approximately 40 mL of the **Dowtherm Q** sample to the vessel.
  - Reweigh the vessel with the sample to the nearest 0.1 g.[\[10\]](#)
- Oxidation:
  - Place the test vessel into the oil bath set to the desired test temperature (e.g., 200°C).
  - Connect the air supply to the air delivery tube, ensuring the end is submerged in the fluid.
  - Once the sample reaches the test temperature, start the airflow at a rate of  $15 \pm 0.25$  L/h.[\[10\]](#)

- Maintain these conditions for a set duration (e.g., two 6-hour cycles with a 12-hour cool-down period in between, as per the reference protocol).[10]
- Post-Oxidation Analysis:
  - After the specified duration, turn off the heat and air supply, and allow the vessel to cool to room temperature.
  - Kinematic Viscosity: Measure the kinematic viscosity of the oxidized sample using a viscometer according to ASTM D445.[10]
  - Total Acid Number (TAN):
    - Weigh approximately 1 g of the oxidized fluid into a 100-mL beaker.
    - Add 75 mL of a solvent mixture (Toluene and Isopropyl Alcohol).[10]
    - Determine the TAN by acid-base titration with standardized KOH, following the procedure outlined in ASTM D664.[10]
- Data Comparison:
  - Compare the final Kinematic Viscosity and TAN values to those of the original, unoxidized **Dowtherm Q** sample to quantify the extent of degradation.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the oxidative stability of **Dowtherm Q**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [glycolsales.com.au](http://glycolsales.com.au) [glycolsales.com.au]
- 2. [scribd.com](http://scribd.com) [scribd.com]
- 3. [ancochemicals.com](http://ancochemicals.com) [ancochemicals.com]
- 4. [rodun-int.com](http://rodun-int.com) [rodun-int.com]
- 5. [durathermfluids.com](http://durathermfluids.com) [durathermfluids.com]
- 6. [glycolsales.com.au](http://glycolsales.com.au) [glycolsales.com.au]
- 7. Fluid Analysis Of Heat Transfer Fluids In Hot Oil Units [[multitherm.com](http://multitherm.com)]
- 8. [kelid1.ir](http://kelid1.ir) [kelid1.ir]
- 9. [thermalfluidshub.com](http://thermalfluidshub.com) [thermalfluidshub.com]
- 10. [relatherm.com](http://relatherm.com) [relatherm.com]
- To cite this document: BenchChem. [Technical Support Center: Dowtherm Q Stability and Air Exposure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12700112#effect-of-air-exposure-on-dowtherm-q-stability-in-a-lab-setting>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)